REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.[C:13](#[N:17])[CH2:14][C:15]#[N:16].C([O-])(=O)C.[NH4+:22]>>[NH2:16][C:15]1[N:22]=[C:10]([CH3:12])[CH:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:14]=1[C:13]#[N:17] |f:3.4|
|
Name
|
|
Quantity
|
406 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
294 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated with microwaves (Solvent: none; Power: 150 W; Ramp time: 5 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 175 psi; Stirring: on; Cooling: on)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
At the end of the microwave irradiation cycle
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC(=N1)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |